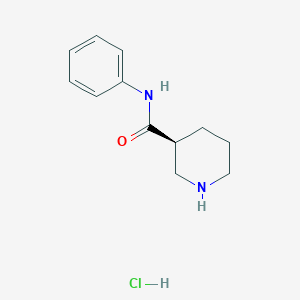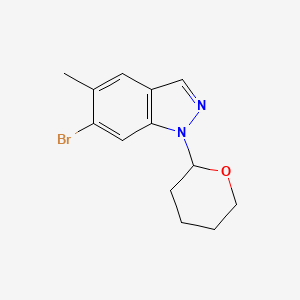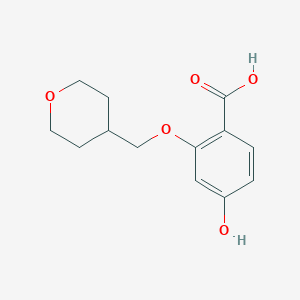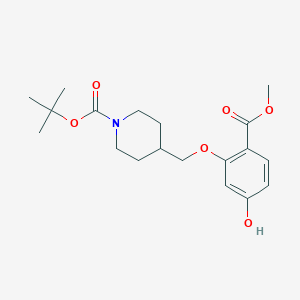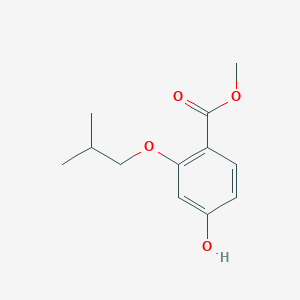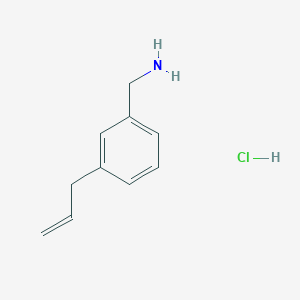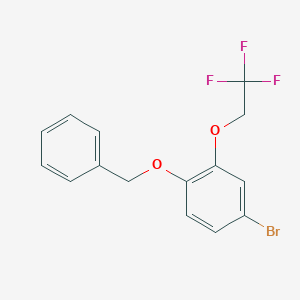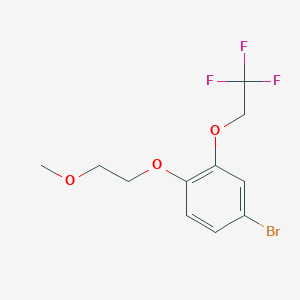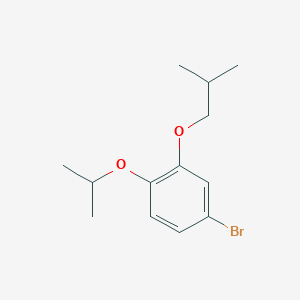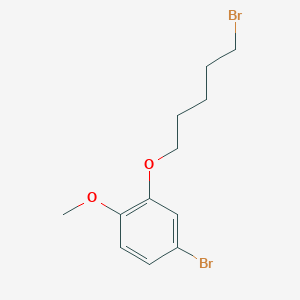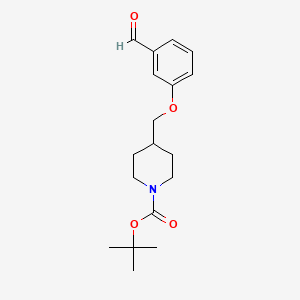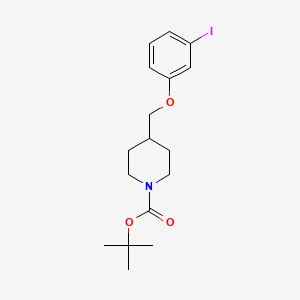
tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound often used in medicinal chemistry and drug development. It is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperidone and 3-(hydroxymethyl)phenol.
Formation of Intermediate: The 4-piperidone is first protected with a tert-butyl group to form tert-butyl 4-piperidone.
Coupling Reaction: The protected piperidone is then coupled with 3-(hydroxymethyl)phenol using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Final Product Formation: The resulting intermediate is then deprotected under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors for the coupling and deprotection steps.
Purification: Employing techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonyl group in the piperidine ring can be reduced to form a secondary alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are employed.
Substitution: Conditions often involve strong bases like NaH (sodium hydride) or K2CO3 (potassium carbonate) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of PROTACs. Its semi-flexible nature allows for the precise spatial arrangement of functional groups, which is crucial for effective protein degradation .
Biology
In biological research, it is used to study protein-protein interactions and the mechanisms of targeted protein degradation. This helps in understanding cellular processes and developing new therapeutic strategies .
Medicine
In medicine, tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate is explored for its potential in treating diseases by degrading disease-causing proteins. This approach is particularly promising in cancer therapy and neurodegenerative diseases .
Industry
In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents. Its role as a linker in PROTACs makes it valuable for creating targeted therapies with fewer side effects .
作用機序
The compound exerts its effects primarily through its role in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to tag the target protein for degradation by the proteasome. The linker region, where tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate is incorporated, plays a critical role in the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This ensures the selective and efficient degradation of the target protein .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 4-((3-(hydroxymethyl)phenoxy)methyl)piperidine-1-carboxylate offers a unique balance of rigidity and flexibility, making it particularly effective in PROTAC applications. Its specific structure allows for optimal spatial arrangement, enhancing the efficiency of protein degradation .
特性
IUPAC Name |
tert-butyl 4-[[3-(hydroxymethyl)phenoxy]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-9-7-14(8-10-19)13-22-16-6-4-5-15(11-16)12-20/h4-6,11,14,20H,7-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNWTFDKJAHVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
